The Emergence of a Key Player: An In-depth Technical Guide to the Discovery and History of Angiotensin III
The Emergence of a Key Player: An In-depth Technical Guide to the Discovery and History of Angiotensin III
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Angiotensin III (Ang III), a pivotal heptapeptide (B1575542) in the Renin-Angiotensin System (RAS). Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuanced functionalities of Ang III, its distinct physiological effects compared to its precursor, Angiotensin II (Ang II), and the experimental foundations of its characterization.
Executive Summary
Angiotensin III, chemically identified as [des-Asp¹]-Angiotensin II, has emerged from the shadow of its more famous precursor to be recognized as a biologically potent effector molecule within the Renin-Angiotensin System. While possessing approximately 40% of the pressor activity of Angiotensin II, it exhibits 100% of its aldosterone-stimulating capacity, highlighting a critical role in electrolyte balance and blood pressure regulation.[1] This guide traces the historical journey from the initial discovery of the RAS to the specific identification and characterization of Ang III, presenting key quantitative data, detailed experimental protocols from the foundational research period, and visualizations of its metabolic and signaling pathways.
A Historical Perspective: From Renin to a Heptapeptide
The story of Angiotensin III is intrinsically linked to the broader history of the Renin-Angiotensin System. The journey began in 1898 when Tigerstedt and Bergman first identified a pressor substance in renal extracts, which they named "renin".[2] It wasn't until the 1930s that two independent groups, one in Argentina and one in the United States, isolated a substance produced by the action of renin on a plasma globulin, terming it "hypertensin" and "angiotonin" respectively.[2][3] A collaborative agreement in 1958 led to the unified term "angiotensin".[2][3]
The focus for many years remained on the octapeptide, Angiotensin II, as the primary active component of the RAS. However, in the 1970s, researchers began to investigate the biological activity of various angiotensin fragments. Through comparative studies evaluating the physiological effects of these fragments, [des-Asp¹]-Angiotensin II, now known as Angiotensin III, was identified as a potent metabolite with significant biological actions of its own.[4] These early investigations revealed that Ang III was not merely an inactive degradation product but a key player in the RAS cascade.
Quantitative Physiological Effects of Angiotensin III
The distinct physiological profile of Angiotensin III is best understood through a quantitative comparison with Angiotensin II. While both peptides exert significant effects on blood pressure and aldosterone (B195564) secretion, their potencies differ in these two key areas.
| Parameter | Angiotensin II | Angiotensin III | Reference |
| Pressor Activity | Potent vasoconstrictor | ~40% of Angiotensin II's activity | [1] |
| Aldosterone Stimulation | Potent stimulator | Equipotent to Angiotensin II (100%) | [1] |
Receptor Binding Affinities
Angiotensin III exerts its effects by binding to the same receptors as Angiotensin II: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. However, the binding affinities for these receptors show subtle differences. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.
| Ligand | AT1 Receptor IC50 (M) | AT2 Receptor IC50 (M) | Reference |
| Angiotensin II | 7.92 x 10⁻¹⁰ | 5.22 x 10⁻¹⁰ | |
| Angiotensin III | 2.11 x 10⁻⁹ | 6.48 x 10⁻¹⁰ |
Experimental Protocols
The characterization of Angiotensin III relied on a suite of experimental techniques prevalent in the 1970s and 1980s. Below are detailed methodologies for key experiments cited in the foundational research of this peptide.
Isolation and Purification of Angiotensin Peptides (circa 1970s-1980s)
Objective: To isolate and separate angiotensin peptides from biological samples for further characterization.
Methodology:
-
Tissue/Plasma Collection: Collect blood samples in chilled tubes containing a cocktail of protease inhibitors to prevent peptide degradation. For tissue samples, rapidly freeze the tissue in liquid nitrogen immediately after collection.
-
Extraction: Homogenize tissue samples in an acidic extraction solution (e.g., acetone/water/hydrochloric acid). For plasma, perform a preliminary protein precipitation with a solvent like acetone.
-
Centrifugation: Centrifuge the homogenate or plasma mixture at high speed to pellet cellular debris and precipitated proteins.
-
Partial Purification by Chromatography:
-
Ion-Exchange Chromatography: Load the supernatant onto a cation-exchange column. Elute the peptides using a salt gradient (e.g., sodium chloride). Collect fractions and assay for angiotensin-like activity.
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex) to separate peptides based on size.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the partially purified fractions to reverse-phase HPLC. Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid). Monitor the eluate with a UV detector at a wavelength of 214 nm. Collect peaks corresponding to the retention times of known angiotensin standards.
Bioassay for Pressor Activity (circa 1970s)
Objective: To determine the vasoconstrictive effect of Angiotensin III in vivo.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat or dog).
-
Cannulation: Surgically insert a cannula into the carotid artery for continuous blood pressure monitoring and into the jugular vein for intravenous administration of test substances.
-
Blood Pressure Measurement: Connect the arterial cannula to a pressure transducer and a chart recorder to obtain a stable baseline blood pressure reading.
-
Dose-Response Curve Generation:
-
Administer increasing doses of a standard Angiotensin II solution intravenously and record the corresponding increase in blood pressure.
-
After the blood pressure returns to baseline, administer increasing doses of the Angiotensin III sample.
-
Plot the change in blood pressure against the log of the dose for both peptides to generate dose-response curves.
-
-
Data Analysis: Compare the dose-response curves to determine the relative pressor potency of Angiotensin III compared to Angiotensin II.
Radioimmunoassay (RIA) for Angiotensin Peptides
Objective: To quantify the concentration of Angiotensin III in biological samples.
Methodology:
-
Antibody Generation: Produce polyclonal or monoclonal antibodies specific to Angiotensin III by immunizing an animal with a conjugate of Angiotensin III and a carrier protein.
-
Radiolabeling: Label a known amount of Angiotensin III with a radioactive isotope (e.g., ¹²⁵I) to create a "hot" tracer.
-
Competitive Binding:
-
In a series of tubes, add a constant amount of the specific antibody and the radiolabeled Angiotensin III.
-
To a set of standard tubes, add increasing concentrations of unlabeled ("cold") Angiotensin III.
-
To the sample tubes, add the unknown samples.
-
-
Incubation: Incubate the tubes to allow for competitive binding of the labeled and unlabeled Angiotensin III to the limited number of antibody binding sites.
-
Separation of Bound and Free Antigen: Separate the antibody-bound angiotensin from the free angiotensin. This can be achieved by methods such as precipitation with a second antibody or by using solid-phase-coated tubes.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Standard Curve and Calculation: Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. Use this curve to determine the concentration of Angiotensin III in the unknown samples.
Metabolic and Signaling Pathways
The formation and action of Angiotensin III are governed by specific enzymatic conversions and intracellular signaling cascades.
Metabolic Pathway of Angiotensin III
Angiotensin III is a key intermediate in the Renin-Angiotensin System cascade. It is formed from Angiotensin II and is further metabolized to other angiotensin fragments.
Signaling Pathways of Angiotensin III
Angiotensin III, like Angiotensin II, primarily signals through the G-protein coupled receptors AT1 and AT2. The activation of these receptors initiates distinct downstream signaling cascades.
The AT1 receptor is coupled to Gq/11 proteins. Its activation by Angiotensin III leads to a cascade of events culminating in physiological responses such as vasoconstriction and cell proliferation.[5]
The signaling pathway of the AT2 receptor is less completely understood but is generally considered to counteract the effects of the AT1 receptor. It is thought to involve the activation of phosphatases and the production of nitric oxide (NO).[6]
Conclusion and Future Directions
The discovery and characterization of Angiotensin III have significantly advanced our understanding of the Renin-Angiotensin System. Its unique physiological profile, particularly its potent aldosterone-stimulating effects, underscores its importance in cardiovascular and renal homeostasis. Future research should continue to explore the nuanced differences in the signaling pathways activated by Angiotensin II and III, which could unveil novel therapeutic targets for the management of hypertension, heart failure, and kidney disease. The development of selective agonists and antagonists for the downstream effectors of Angiotensin III signaling holds promise for more targeted and effective treatments.
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that des-Asp1 angiotensin II mediates the renin-angiotensin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ahajournals.org [ahajournals.org]
